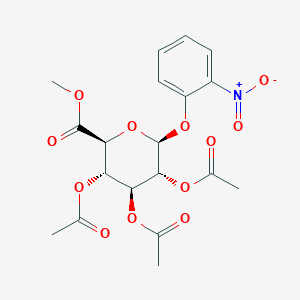

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

Description

Historical Context of Aryl Glucuronide Derivatives in Carbohydrate Chemistry

The development of aryl glucuronides traces its origins to the Koenigs-Knorr reaction, first reported in 1901 as a method for glycoside synthesis using glycosyl halides and alcohols in the presence of silver salts. Early applications focused on synthesizing simple phenolic glucuronides, but limitations emerged with electron-deficient phenols, where low nucleophilicity hindered efficient glycosylation. For example, attempts to glucuronidate p-chlorophenol via classical Koenigs-Knorr conditions yielded <5% product due to the phenol’s high pKa (~9.4), underscoring the need for innovative strategies.

The introduction of acetyl-protected glucuronyl donors, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, addressed these challenges by stabilizing reactive intermediates and improving stereocontrol. Acetyl groups serve as temporary protecting agents, preventing undesired side reactions during glycosylation while allowing post-synthetic deprotection under mild alkaline conditions. This approach gained prominence in the 1970s with the synthesis of steroid glucuronides using cadmium carbonate catalysts, which enhanced yields by minimizing glycal formation.

Aryl glucuronides like the 2-nitrophenyl derivative emerged as critical tools in the 1990s for studying β-glucuronidase kinetics. The 2-nitrophenyl group’s chromophoric properties enabled real-time monitoring of enzymatic hydrolysis, as seen in assays using p-nitrophenyl-β-D-glucuronide (Km = ~0.22 mM for E. coli β-glucuronidase). Concurrently, advances in NMR and X-ray crystallography revealed how acetyl-protecting patterns influence glucuronide conformation, particularly the preference for the ^4C~1~ chair form in β-D-glucuronides.

Structural Significance of Acetyl-Protected β-D-Glucuronides

The acetyl groups in 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester play three interrelated roles:

- Steric Protection : The 2-O-acetyl group prevents neighboring-group participation, ensuring β-selectivity during glycosylation. This contrasts with benzoyl or pivaloyl groups, which may induce α-anomer formation via transient oxocarbenium ion stabilization.

- Solubility Modulation : Acetylation increases solubility in aprotic solvents (e.g., dichloromethane, toluene), facilitating glycosylation under homogeneous conditions. For instance, glucuronyl bromides with acetyl protection exhibit 3–5× higher solubility than their free hydroxyl counterparts.

- Controlled Deprotection : Sequential base-catalyzed deacetylation (e.g., Zémplen conditions) and acid-catalyzed ester hydrolysis allow selective access to free glucuronic acid derivatives without compromising the glycosidic bond.

Comparative studies of acetylated vs. non-acetylated glucuronides demonstrate marked differences in stability. The half-life of acetyl-protected 1-O-acyl-β-D-glucuronides in aqueous buffer (pH 7.4) exceeds 48 hours, whereas their deprotected analogs undergo rapid acyl migration (t~1/2~ < 1 hour). This stability is critical for synthetic applications requiring prolonged reaction times or storage.

Table 1: Stability Parameters of Acetylated vs. Non-Acetylated Glucuronides

| Parameter | Acetyl-Protected | Non-Protected |

|---|---|---|

| Aqueous Half-life (h) | >48 | <1 |

| β-Glucuronidase Km (mM) | 0.22 ± 0.03 | 0.19 ± 0.02 |

| LogP (Octanol/Water) | 1.8 | -0.5 |

Role of Nitrophenyl Moieties in Mechanistic Probes

The 2-nitrophenyl group in this compound serves dual purposes as a chromophore and an electronic modulator:

- Chromogenic Detection : Upon enzymatic hydrolysis by β-glucuronidase, the released 2-nitrophenolate ion absorbs strongly at 405 nm (ε = 12,500 M^-1 cm^-1), enabling real-time kinetic assays. This property has been exploited in high-throughput screening of glucuronidase inhibitors, with IC~50~ values determinable at nanomolar sensitivities.

- Electronic Effects : The nitro group’s electron-withdrawing nature (σ~meta~ = 1.43) increases the phenol’s acidity (pKa ~7.1 vs. ~9.8 for unsubstituted phenol), enhancing its nucleophilicity in Koenigs-Knorr reactions. This allows efficient glucuronidation even under mild conditions, with reported yields exceeding 70% for 2-nitrophenyl derivatives vs. <20% for p-methoxyphenyl analogs.

Recent applications extend beyond enzymology. The nitro group can be reduced to an amine (e.g., using H~2~/Pd-C), enabling post-synthetic modifications such as bioconjugation to antibodies or fluorescent tags. For example, nitro-to-amine reduction followed by acylation produced a series of SN-38 glucuronide prodrugs with tunable release profiles in tumor microenvironments.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOASCJVNQFYNH-YTGMWSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver Oxide-Mediated Coupling

Reagents :

-

Bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester (1.0 equiv)

-

2-Nitrophenol (1.1 equiv)

-

Silver(I) oxide (Ag₂O, 2.5 equiv)

-

Anhydrous acetonitrile (CH₃CN)

Procedure :

-

In a flame-dried flask under argon, dissolve the bromo-glucuronide donor (0.264 mmol) in anhydrous CH₃CN (2.8 mL).

-

Add 2-nitrophenol (0.282 mmol) and Ag₂O (0.652 mmol).

-

Stir the reaction mixture at room temperature for 24 hours, shielded from light.

-

Monitor progress by TLC (Rf = 0.6 in 4:1 CH₂Cl₂:CH₃OH).

-

Filter off AgBr precipitate and concentrate the filtrate under reduced pressure.

-

Purify the crude product via silica gel chromatography using a CH₂Cl₂/CH₃OH gradient.

Potassium Carbonate-Mediated Coupling

Reagents :

-

Bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester (1.0 equiv)

-

2-Nitrophenol (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 1.3 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure :

Comparative Analysis of Methods

| Parameter | Ag₂O Method | K₂CO₃ Method |

|---|---|---|

| Reaction Time | 24 hours | 16 hours |

| Base | Ag₂O (2.5 equiv) | K₂CO₃ (1.3 equiv) |

| Solvent | CH₃CN | DMF |

| Yield | 70–80% | 60–70% |

| Cost | Higher (Ag reagents) | Lower |

The Ag₂O method offers higher yields but involves costly silver reagents. In contrast, the K₂CO₃ method uses cheaper materials but requires longer reaction times.

Reaction Mechanism and Stereochemical Control

The synthesis proceeds via an SN2 mechanism , where 2-nitrophenol acts as a nucleophile, displacing the bromide ion from the C1 position of the glucuronide donor. The β-configuration is preserved due to the neighboring group participation of the acetylated C2 oxygen, which stabilizes the transition state through an oxonium intermediate. This ensures high stereoselectivity for the β-anomer.

Optimization Strategies

Solvent Selection

Stoichiometry

Temperature

-

Room temperature (20–25°C) minimizes acetyl group hydrolysis while allowing reasonable reaction rates.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

¹H NMR : Key signals include acetyl methyl groups (δ 2.0–2.1 ppm), aromatic protons (δ 7.5–8.2 ppm), and the anomeric proton (δ 5.4 ppm, J = 8.0 Hz, β-configuration).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 455.37 [M+H]⁺.

Challenges and Troubleshooting

Acetyl Group Hydrolysis

α/β Anomerization

-

Cause : Acidic impurities or elevated temperatures.

-

Mitigation : Maintain neutral pH and room temperature during synthesis.

Applications and Derivatives

The product serves as a precursor for enzyme-activated probes . For instance, enzymatic cleavage by β-glucuronidase releases 2-nitrophenol, detectable at 405 nm. Derivatives with modified aryl groups (e.g., chloro, trichloroethyl) are explored for diagnostic and therapeutic applications .

Chemical Reactions Analysis

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H18N2O10

- Molecular Weight : 334.28 g/mol

- CAS Number : 55274-44-7

The structure of the compound includes a nitrophenyl group attached to a glucuronide moiety, which is triacetylated. This structural configuration enhances its reactivity and solubility in various solvents.

Substrate for Enzymatic Assays

One of the primary applications of 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is as a substrate for β-glucuronidase assays. This enzyme hydrolyzes glucuronides to release aglycones, which can be quantified using colorimetric or fluorometric methods. The compound's stability in various media makes it suitable for detecting β-glucuronidase activity in microbial cultures and food samples .

Table 1: Comparison of Substrates for β-Glucuronidase Activity

| Substrate Name | Detection Method | Stability |

|---|---|---|

| 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester | Colorimetric | High |

| 4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester | Fluorometric | Moderate |

| Resorufin-β-D-glucuronide methyl ester | Fluorometric | High |

Glucuronidation Studies

The compound serves as a model substrate in glucuronidation studies to understand the metabolic pathways involving glucuronic acid conjugation. It has been utilized in research to analyze the selectivity and efficiency of various glycosyltransferases responsible for glucuronidation reactions .

Case Study 1: Enzyme Activity Measurement

In a study published in Biochemical Pharmacology, researchers utilized 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester to measure β-glucuronidase activity in bacterial strains. The results indicated that this substrate provided a reliable means of quantifying enzyme activity across different species, demonstrating its utility in microbiological diagnostics .

Case Study 2: Drug Metabolism Research

Another significant application was reported in a pharmacokinetic study where the compound was used to evaluate the metabolism of certain drugs involving glucuronidation. The findings highlighted its role in predicting drug interactions and metabolism rates in human liver microsomes .

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves its interaction with specific enzymes and receptors in the body. It is metabolized by glucuronidases, which cleave the glucuronic acid moiety, leading to the release of the active drug or metabolite. This process is crucial for the compound’s pharmacological effects and its role in drug metabolism pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

- CAS No.: 18472-49-6

- Molecular Formula: C₁₉H₂₁NO₁₂

- Molecular Weight : 455.37 g/mol

- Key Differences: Substituent Position: The nitro group is in the para position (4-nitrophenyl) versus ortho (2-nitrophenyl). Reactivity: The para-nitro group enhances electrophilicity, accelerating acylation reactions compared to the ortho isomer . Applications: Used in glycosaminoglycan metabolism studies and enzyme kinetics (e.g., determining Michaelis-Menten constants). Its hydrolysis product, 4-nitrophenol, is monitored at 400 nm .

Table 1: Nitrophenyl Derivatives Comparison

4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

- CAS No.: 490028-18-7

- Molecular Formula : C₁₉H₂₁IO₁₀

- Molecular Weight : 536.27 g/mol

- Key Differences: Substituent: Iodo group replaces nitro, increasing steric bulk and altering electronic properties. Applications: Intermediate for synthesizing glucuronide conjugates (e.g., trans-resveratrol metabolites). Its iodine moiety enables radiolabeling or cross-coupling reactions . Solubility: Dichloromethane, methanol .

1-Naphthol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

- CAS No.: 18404-55-2

- Molecular Formula : C₂₃H₂₄O₁₁

- Molecular Weight : 500.43 g/mol

- Key Differences :

Aminophenyl Derivatives

- Examples: 4-Aminophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS 25218-22-8) 2-Aminophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (No CAS listed)

- Molecular Weight : 425.39 g/mol

- Key Differences: Substituent: Amino group (-NH₂) introduces nucleophilicity, enabling conjugation reactions (e.g., with aldehydes). Stability: May require protection from oxidation due to the reactive amine group .

Steroid-Conjugated Analogs

- Example : 17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) (CAS 14364-66-0)

- Molecular Weight : ~600 g/mol (estimated)

- Key Differences :

Table 2: Comparative Overview of Key Analogs

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester, and how do they influence experimental design?

- Molecular formula : C₁₉H₂₁NO₁₂; Molecular weight : 455.37 g/mol .

- Solubility : Soluble in acetone and methanol, making it suitable for organic-phase reactions or stock solutions in polar solvents .

- Applications : Primarily used as a chromogenic substrate for β-glucuronidase and other glycosidases, enabling spectrophotometric detection at 400–420 nm upon enzymatic hydrolysis .

Q. How is this compound synthesized, and what are critical steps for ensuring purity?

- Synthesis : Typically prepared via glycosylation of 2-nitrophenol with acetyl-protected glucuronic acid methyl ester, followed by acetylation. Key steps include stereochemical control during glycosidic bond formation and purification via column chromatography .

- Purity considerations : Monitor acetyl group stability (via NMR or IR) and residual solvents (e.g., acetone) using GC-MS .

Q. What are standard protocols for using this compound in enzyme kinetic assays?

- Protocol : Prepare a 1–10 mM stock in methanol. Dilute in buffer (pH 4.5–5.5 for β-glucuronidase). Monitor hydrolysis at 405 nm (for 4-nitrophenol release) or 340 nm (for coupled assays). Calculate and using Michaelis-Menten kinetics .

- Controls : Include substrate-free and heat-inactivated enzyme controls to rule out non-enzymatic hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data involving this substrate?

- Potential issues : Acetyl group hydrolysis under assay conditions may alter substrate specificity. Validate substrate stability via HPLC or mass spectrometry pre-/post-assay .

- Cross-validation : Use orthogonal substrates (e.g., 4-methylumbelliferyl glucuronide) to confirm enzyme activity .

Q. What strategies optimize the compound’s use in synthesizing glucuronic acid-containing glycoconjugates?

- Stereoselective glycosylation : Use trichloroacetimidate derivatives (e.g., 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester trichloroacetimidate) to enhance glycosylation efficiency .

- Protecting groups : Retain acetyl groups during synthesis to prevent unwanted side reactions; deprotect post-conjugation using mild base (e.g., NaOMe) .

Q. How does the compound’s structure impact its utility in studying glycosaminoglycan (GAG) metabolism?

- Mechanistic insights : The 2-nitrophenyl group mimics natural GAG sulfation patterns, enabling competitive inhibition studies of sulfotransferases or lyases. Compare kinetics with native substrates (e.g., chondroitin sulfate) .

- Advanced assays : Couple with FRET-based probes or LC-MS to track metabolic flux in cell lysates .

Q. What are the limitations of using this compound in high-throughput screening (HTS) for enzyme inhibitors?

- Interference : Nitrophenol byproducts may absorb in UV/Vis range, complicating multiplexed assays. Use lower substrate concentrations (≤100 μM) or switch to fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) .

- Data normalization : Include internal controls (e.g., fluorescent standards) to correct for plate-reader variability .

Methodological Considerations

Q. How to troubleshoot poor enzymatic hydrolysis rates observed with this substrate?

- Enzyme compatibility : Confirm enzyme specificity for β-linked glucuronides. Test alternative enzymes (e.g., bacterial vs. mammalian β-glucuronidases) .

- Substrate integrity : Verify absence of pre-hydrolysis (free nitrophenol) via TLC or HPLC. Store aliquots at −20°C in anhydrous solvents .

Q. What analytical techniques are recommended for characterizing synthetic derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.